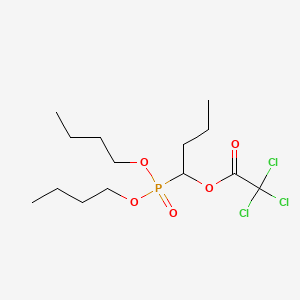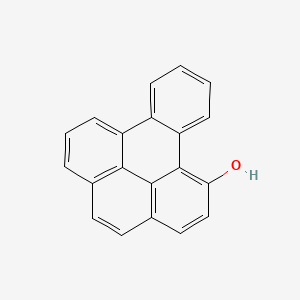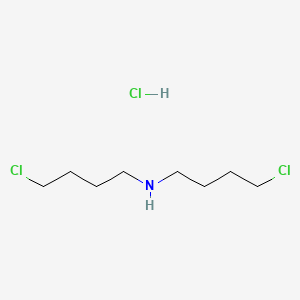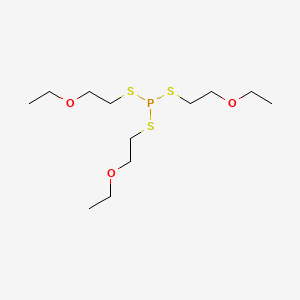
Phosphorotrithious acid, tris(2-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorotrithious acid, tris(2-ethoxyethyl)-, also known as Trithiophosphorous acid tris(2-ethoxyethyl) ester, is a chemical compound with the molecular formula C12H27O3PS3 and a molecular weight of 346.51 g/mol . This compound is characterized by its unique structure, which includes three 2-ethoxyethyl groups attached to a phosphorotrithious acid core.
Méthodes De Préparation
The synthesis of Phosphorotrithious acid, tris(2-ethoxyethyl)- typically involves the reaction of phosphorus trichloride with 2-ethoxyethanol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Analyse Des Réactions Chimiques
Phosphorotrithious acid, tris(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphorodithioates.
Substitution: The ethoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphorotrithious acid, tris(2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate and phosphorodithioate compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phosphorotrithious acid, tris(2-ethoxyethyl)- involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. The pathways involved in its mechanism of action are still under investigation, but it is known to affect oxidative stress pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
Phosphorotrithious acid, tris(2-ethoxyethyl)- can be compared with other similar compounds such as:
Phosphorothioic acid, tris(2-ethylhexyl) ester: This compound has similar applications but differs in its alkyl groups, which are bulkier and provide different physical and chemical properties.
Phosphorodithioic acid, bis(2-ethylhexyl) ester: This compound has two ethylhexyl groups and is used in similar industrial applications but has different reactivity due to the presence of dithio groups.
The uniqueness of Phosphorotrithious acid, tris(2-ethoxyethyl)- lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
73972-85-7 |
|---|---|
Formule moléculaire |
C12H27O3PS3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
tris(2-ethoxyethylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27O3PS3/c1-4-13-7-10-17-16(18-11-8-14-5-2)19-12-9-15-6-3/h4-12H2,1-3H3 |
Clé InChI |
ZGIKBMUZLYYTOB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSP(SCCOCC)SCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


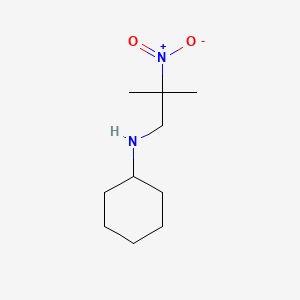
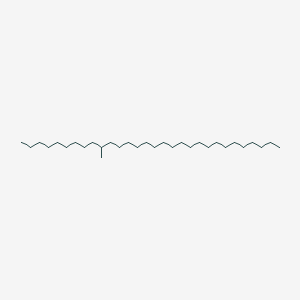

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)

![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
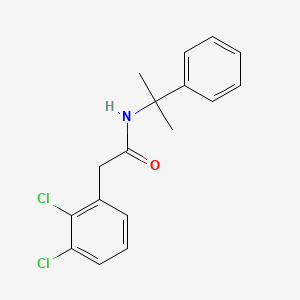
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
